molecular formula C4H12ClN B3118434 Tetramethyl-d12-ammonium chloride CAS No. 23789-03-9

Tetramethyl-d12-ammonium chloride

Cat. No. B3118434
CAS RN: 23789-03-9
M. Wt: 121.67 g/mol
InChI Key: OKIZCWYLBDKLSU-KXWZVCIVSA-M
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Description

Tetramethyl-d12-ammonium chloride is a stable isotope of Tetramethyl ammonium chloride . It is a widely used chemical compound in various scientific fields due to its unique properties. It is also used as a low-residue bactericide in processes such as hydrofracking .


Synthesis Analysis

Tetramethyl-d12-ammonium chloride is efficiently produced by the reaction of trimethylamine and methyl chloride . It can also be produced by the alkylation of ammonium chloride with dimethyl carbonate in the presence of an ionic liquid catalyst .


Molecular Structure Analysis

The molecular formula of Tetramethyl-d12-ammonium chloride is C4D12ClN . It has a molecular weight of 121.67 . The structure of this compound is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

Tetramethyl-d12-ammonium chloride is a solid substance . It has a melting point of over 300°C . It is soluble in water and methanol, slightly soluble in ethanol, and insoluble in ether, benzene, and chloroform .

Scientific Research Applications

Production Enhancement in Bioelectrochemical Systems

Tetramethyl-d12-ammonium chloride has been used to enhance production in microbial electrolysis desalination and chemical-production cells (MEDCC). A study by Ye et al. (2017) found that using 0.6 M of tetramethylammonium chloride as the raw material significantly increased the production rate of tetramethyl ammonium hydroxide (TMAH), achieving the highest current density reported in bioelectrochemical systems using carbon cloth or brush as an anode.

Electrolytic Synthesis Method

The electrolytic synthesis of tetramethyl ammonium hydroxide using tetramethyl ammonium chloride as a raw material has been studied. Liu Xingyin (2013) explored the effects of current density, raw material concentration, and electrolytic cell temperature on the product's purity and efficiency. This research suggests potential industrial applications for tetramethyl ammonium chloride in the synthesis of other chemicals.

Phase Transition Studies

A high-temperature cell was designed for Raman studies of tetramethylammonium chlorides, including deuteriated (d12) variants. The study by Pal et al. (1984) identified phase transitions in these compounds, which can provide insights into the properties and stability of tetramethylammonium chloride under various conditions.

Waste Recovery and Conversion

In the field of waste recovery and conversion, tetramethyl ammonium chloride has been utilized to recover tetra-methyl ammonium hydroxide from waste solutions in electronic parts production processes. Shibata et al. (2006) demonstrated a process involving ion exchange and elution steps, converting tetramethyl ammonium chloride into hydroxide form, indicating its utility in industrial waste management and resource recovery.

Rheological Behavior in Suspensions

Tetramethyl ammonium hydroxide, derived from tetramethyl ammonium chloride, was used by Li et al. (2004) to study the rheological behavior of SiC aqueous suspensions. Their findings on the dispersant concentration and pH effects on suspension behavior have implications for industrial applications in ceramics and other materials.

Fuel Desulfurization

In the energy sector, tetramethyl ammonium chloride has been explored as a component in deep eutectic solvents for fuel desulfurization. Li et al. (2013) found that these solvents, including tetramethyl ammonium chloride, can efficiently remove sulfur from fuels, showcasing its potential in reducing environmental pollution from fossil fuels.

Safety And Hazards

Tetramethyl-d12-ammonium chloride is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is toxic if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It is very toxic to aquatic organisms .

properties

IUPAC Name

tetrakis(trideuteriomethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIZCWYLBDKLSU-KXWZVCIVSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethyl-d12-ammonium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SA Künzi, JM Sarria Toro… - Nickel-Catalyzed …, 2019 - research-collection.ethz.ch
Note: All flasks and glass-coated stir bars (self-made or commercially available) used for cyclopropanation reactions were cleaned consecutively in a KOH/iPrOH base bath, aqua regia …
Number of citations: 0 www.research-collection.ethz.ch
A Loewenstein, M Brenman… - The Journal of Physical …, 1978 - ACS Publications
… Sodium decyl sulfate, decanol, D20, ammonium sulfate, and tetramethyl-d12-ammonium chloride, were commercial materials and used without purification. Ammonium decyl sulfate …
Number of citations: 9 pubs.acs.org

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